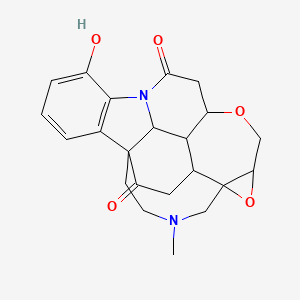
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine is a complex organic compound with the molecular formula C22H24N2O5 It is a derivative of vomicine, characterized by the presence of an epoxy group at the 21 and 22 positions
Métodos De Preparación
The synthesis of 21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the epoxy group through an epoxidation reaction. Specific reaction conditions, such as the use of peracids or other oxidizing agents, are employed to achieve the desired epoxidation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like chromatography for purification.
Análisis De Reacciones Químicas
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine involves its interaction with specific molecular targets within cells. The epoxy group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine can be compared with other similar compounds, such as:
Vomicine: The parent compound, which lacks the epoxy group.
21,22-Dihydro-21-beta,22-beta-epoxyvomicine: A stereoisomer with different spatial arrangement of the epoxy group.
21,22-Dihydro-21,22-dihydroxyvomicine: A derivative with hydroxyl groups instead of the epoxy group.
The uniqueness of this compound lies in its specific epoxy group configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22029-94-3 |
|---|---|
Fórmula molecular |
C22H24N2O5 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
16-hydroxy-4-methyl-7,10-dioxa-4,14-diazaheptacyclo[12.6.5.01,25.06,8.06,23.011,24.015,20]pentacosa-15(20),16,18-triene-13,21-dione |
InChI |
InChI=1S/C22H24N2O5/c1-23-6-5-21-11-3-2-4-13(25)19(11)24-17(27)8-14-18(20(21)24)12(7-15(21)26)22(10-23)16(29-22)9-28-14/h2-4,12,14,16,18,20,25H,5-10H2,1H3 |
Clave InChI |
LNLMCLDEZUWTRG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC23C4C5C(CC2=O)C6(C1)C(O6)COC5CC(=O)N4C7=C3C=CC=C7O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


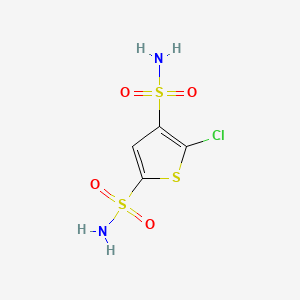
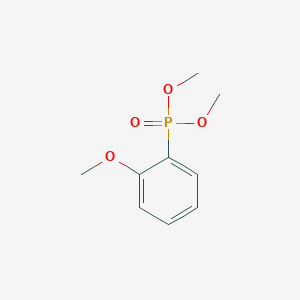
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
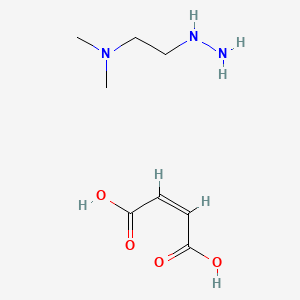
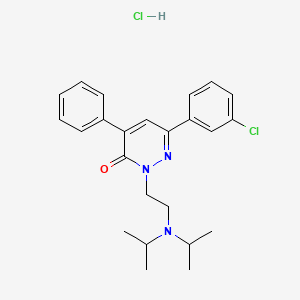
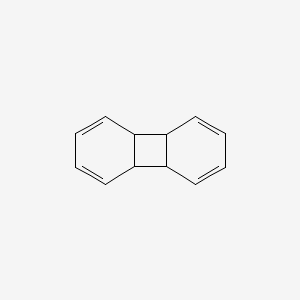
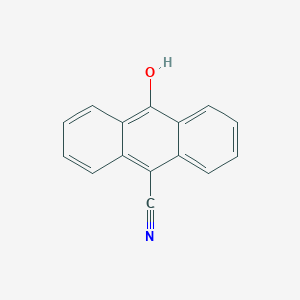
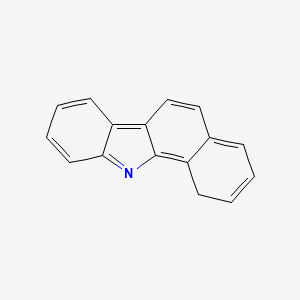

![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
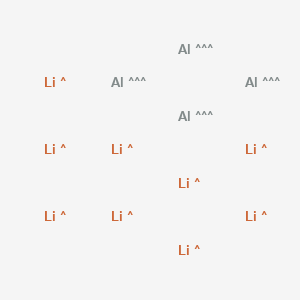
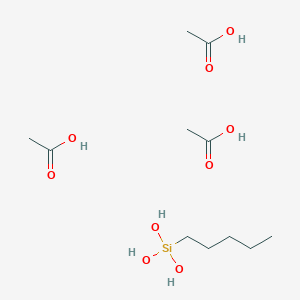
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
